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Compound of Interest

Compound Name: Paroxetine

Cat. No.: B7796412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of different salt

forms of paroxetine, focusing on paroxetine hydrochloride and paroxetine mesylate. The

information is compiled from bioequivalence studies and regulatory data to support research

and development activities.

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of

various depressive and anxiety disorders.[1] It is available in different salt forms, with the

hydrochloride and mesylate salts being the most common. While the active moiety, paroxetine,

is the same, the salt form can potentially influence the drug's pharmacokinetic properties. After

oral administration, both salt forms are expected to dissociate into the active paroxetine moiety

in the gastric fluid.[2]

Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters from single-dose,

randomized, two-way crossover bioequivalence studies conducted in healthy adult volunteers

under fasting conditions.[2][3] These studies are fundamental in comparing the performance of

different salt forms.

Table 1: Single 20 mg Dose Administration[3]
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Pharmacokinetic
Parameter

Paroxetine
Mesylate (Test)

Paroxetine
Hydrochloride
(Reference)

90% Confidence
Interval

Cmax (ng/mL) 4.1 ± 3.3 4.3 ± 3.6 82.0% - 111.9%

AUC(0-t) (ng·hr/mL) 134.6 ± 282.8 120.2 ± 232.8 Not explicitly stated

AUC(0-inf) (ng·hr/mL) 158.4 ± 306.9 143.5 ± 255.7 89.9% - 114.8%

Cmax and AUC values are presented as mean ± standard deviation.

At a 20 mg single dose, paroxetine mesylate and paroxetine hydrochloride tablets are

considered bioequivalent, as the 90% confidence intervals for Cmax and AUC(0-inf) fall within

the standard acceptance range of 80-125%.[2][3][4]

Table 2: Single 40 mg Dose Administration[3][4]

Pharmacokinetic
Parameter

Paroxetine
Mesylate (Test)

Paroxetine
Hydrochloride
(Reference)

90% Confidence
Interval

Cmax (ng/mL) 13.9 ± 9.2 13.1 ± 9.7
Within bioequivalence

limits

AUC Not explicitly stated Not explicitly stated
Within bioequivalence

limits

Similar to the 20 mg dose, the 40 mg paroxetine mesylate tablets were also found to be

bioequivalent to the 40 mg paroxetine hydrochloride tablets.[2][4]

Table 3: Observations from Other Dosing Studies
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Dose Observation

10 mg Single Dose

Failed to meet bioequivalence criteria for the

area under the curve (AUC), although the

maximum plasma concentration (Cmax) was

similar.[2][4]

30 mg Single and Multiple Doses (Historical

Comparison)

In a single-dose study, the mean elimination

half-life (T1/2) of the mesylate salt was

reportedly twofold higher than the hydrochloride

salt.[4] In a multiple-dose trial, the Cmax, Cmin,

AUC, and T1/2 for the mesylate salt were 1.3,

1.4, 1.5, and 1.6 times higher, respectively,

compared to historical data for the hydrochloride

salt.[4]

It is important to note that paroxetine exhibits non-linear pharmacokinetics due to the

saturation of its primary metabolizing enzyme, CYP2D6.[5] This can lead to disproportionate

increases in plasma concentrations with dose adjustments and contributes to high inter-subject

variability.[2][6]

Experimental Protocols
The data presented above is primarily derived from bioequivalence studies that follow

standardized methodologies to ensure the reliability of the comparisons.

Study Design: The typical design is a comparative, randomized, single-dose, two-way

crossover bioavailability study.[2][3]

Randomization: Subjects are randomly assigned to receive either the test (paroxetine
mesylate) or reference (paroxetine hydrochloride) product in the first period.

Crossover: After a washout period, subjects receive the alternate product in the second

period. This design allows each subject to act as their own control, minimizing inter-individual

variability.

Subject Population:
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Studies are generally conducted in healthy adult male and female volunteers.[2]

Dosing and Administration:

Subjects typically receive a single oral dose of the specified strength (e.g., 20 mg or 40 mg).

[2]

The tablet is administered with a standardized volume of water (e.g., 200-240 mL) following

an overnight fast of at least 10 hours.[2]

Washout Period:

A washout period of 21 days is typically employed between the two treatment periods to

ensure complete elimination of the drug from the body before the administration of the

second product.[2][3]

Blood Sampling:

Venous blood samples are collected at predetermined time points before and after drug

administration. Sampling may continue for up to 120 hours post-dose to adequately

characterize the plasma concentration-time profile.[2]

Bioanalytical Method:

Plasma concentrations of paroxetine are determined using a validated liquid

chromatography-tandem mass spectrometry (LC/MS/MS) method.[2][7] A typical lower limit

of quantification for such an assay is around 0.1 ng/mL.[2]

Pharmacokinetic Analysis:

The key pharmacokinetic parameters, including maximum plasma concentration (Cmax),

time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are

calculated from the plasma concentration-time data for each participant.[3]

Statistical analysis is performed on the log-transformed Cmax and AUC data to determine

the 90% confidence intervals for the ratio of the geometric means (test/reference).
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Bioequivalence is concluded if these intervals fall within the pre-specified range of 80% to

125%.

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a two-way crossover bioequivalence

study used to compare the pharmacokinetics of different drug salt forms.
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Caption: Workflow of a two-way crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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